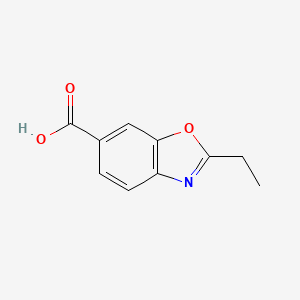

2-Ethylbenzoxazole-6-carboxylic Acid

Description

Overview of Benzoxazole (B165842) Scaffold Significance in Heterocyclic Chemistry

Benzoxazoles are a prominent class of heterocyclic compounds featuring a benzene (B151609) ring fused to an oxazole (B20620) ring. globalresearchonline.netglobalresearchonline.net This aromatic, bicyclic structure is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules. d-nb.inforesearchgate.net The stability and functionalization potential of the benzoxazole nucleus have made it a target for synthetic chemists for decades. tandfonline.com Derivatives of this scaffold have demonstrated a vast array of pharmacological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and analgesic properties. globalresearchonline.netjocpr.comresearchgate.netnih.gov The versatility of the benzoxazole ring system allows it to interact with various biological targets, making it a valuable building block in the design of novel therapeutic agents. jocpr.comnih.gov Beyond medicine, benzoxazoles are also utilized in materials science, for instance, as fluorescent probes. globalresearchonline.net

Rationale for Comprehensive Research on 2-Ethylbenzoxazole-6-carboxylic Acid

The rationale for investigating this compound stems from the proven importance of its constituent parts. The benzoxazole core provides a structurally rigid and biologically relevant platform, while the carboxylic acid at the 6-position offers a critical anchor for biological interactions and a handle for synthetic modification. The ethyl group at the 2-position further modulates the molecule's lipophilicity and steric profile. Research into this specific compound is driven by the hypothesis that the unique combination of these three components can lead to novel properties and applications, distinct from other substituted benzoxazoles.

Scope and Objectives of Academic Investigations into the Compound's Properties and Applications

Academic investigations into this compound and its analogs aim to achieve several key objectives. Primarily, researchers focus on developing efficient and scalable synthetic routes to the compound. A second major objective is the thorough characterization of its physicochemical and spectroscopic properties to establish a foundational understanding of the molecule. Furthermore, a significant portion of research is dedicated to exploring its potential biological activities, screening it against various targets such as enzymes and microbial strains. Finally, studies may explore its utility as a key intermediate or building block for the synthesis of more complex molecules, including potential pharmaceuticals or functional materials.

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-1,3-benzoxazole-6-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-2-9-11-7-4-3-6(10(12)13)5-8(7)14-9/h3-5H,2H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KARPDPLBYZRBKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(O1)C=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Ethylbenzoxazole 6 Carboxylic Acid and Its Analogs

Strategies for the Construction of the Benzoxazole (B165842) Ring System

The formation of the benzoxazole ring is a cornerstone of the synthesis. This bicyclic structure, consisting of a benzene (B151609) ring fused to an oxazole (B20620) ring, can be constructed through several reliable methods, primarily involving the cyclization of suitably substituted aromatic precursors. chemicalbook.comnih.gov

The most prevalent strategy for synthesizing the benzoxazole scaffold is the condensation and subsequent cyclization of o-aminophenols with various carbonyl-containing compounds. rsc.org For the specific synthesis of 2-Ethylbenzoxazole-6-carboxylic acid, the key starting material is 4-amino-3-hydroxybenzoic acid. This precursor contains the necessary amine and hydroxyl groups in the correct ortho orientation for ring closure, as well as the carboxylic acid at the desired position.

This precursor can be reacted with a variety of reagents to form the benzoxazole ring. Common methods include condensation with carboxylic acids, acyl chlorides, or aldehydes. chemicalbook.comorganic-chemistry.org For instance, the reaction of 4-amino-3-hydroxybenzoic acid with propionic acid or propionyl chloride in the presence of a dehydrating agent or a catalyst leads directly to the formation of the 2-ethyl-substituted benzoxazole ring. researchgate.net

A range of catalysts have been developed to facilitate this transformation under milder conditions and with higher yields. These include acid catalysts like polyphosphoric acid (PPA), reusable catalysts such as samarium triflate, and various metal catalysts. nih.govorganic-chemistry.org Microwave-assisted synthesis has also emerged as a rapid and efficient method for these cyclization reactions. researchgate.netmdpi.com

| Catalyst/Reagent System | Precursors | Conditions | Outcome |

| Polyphosphoric acid (PPA) | o-aminophenol, Aromatic aldehydes | 145–150 °C, 3–6 h | Good to excellent yields of 2-aryl benzoxazoles. nih.gov |

| Samarium triflate | o-aminophenol, Aldehydes | Aqueous medium, mild conditions | Green and efficient synthesis of benzoxazoles. organic-chemistry.org |

| Methanesulfonic acid | o-aminophenol, Carboxylic acids (via in situ acid chloride) | One-pot synthesis | Excellent yields for various 2-substituted benzoxazoles. researchgate.net |

| Ionic Liquids | o-aminophenol, Aldehydes | Solvent-free, 70 °C, sonication | Green pathway with shorter reaction times. nih.govrsc.org |

| DDQ/Ethyl Acetate | Catechols, Primary amines | Room temperature, N₂ atmosphere | Metal-free oxidative cyclization. researchgate.net |

This table presents a selection of methodologies for the synthesis of the benzoxazole ring system.

An alternative pathway to the aromatic benzoxazole system involves the initial formation of a 2,3-dihydro-benzoxazole (a benz-fused oxazoline) intermediate, which is subsequently oxidized. nih.gov This process typically begins with the condensation of an o-aminophenol with an aldehyde to form a Schiff base (imine). The intramolecular cyclization of the imine, driven by the nucleophilic attack of the adjacent hydroxyl group, yields the oxazoline (B21484) ring. nih.govwikipedia.org

This non-aromatic intermediate is then aromatized to the final benzoxazole product. This oxidation step can be achieved using various oxidizing agents or can occur via aerial oxidation under certain catalytic conditions. nih.gov This two-step sequence of condensation-cyclization followed by oxidation provides a controlled method for constructing the benzoxazole core.

Introduction of the Ethyl Moiety at the 2-Position

The substituent at the 2-position of the benzoxazole ring is determined by the choice of the carbonyl-containing reactant used during the cyclization step. nih.govnih.gov To synthesize this compound, a reagent capable of providing a propyl group that cyclizes to form the C2-ethyl structure is required.

Commonly used precursors include:

Propionic acid: Direct condensation with 4-amino-3-hydroxybenzoic acid, often under harsh conditions or with strong acids like PPA. researchgate.net

Propionyl chloride: A more reactive derivative that readily acylates the amino group of the o-aminophenol, followed by cyclization.

Propionaldehyde: Condensation forms an imine intermediate, which then cyclizes and is oxidized to furnish the 2-ethylbenzoxazole. rsc.org

Propionic orthoesters: These can also react with o-aminophenols to yield 2-substituted benzoxazoles. organic-chemistry.org

The selection of the appropriate reagent allows for the direct and efficient installation of the desired ethyl group at the 2-position of the benzoxazole scaffold. ontosight.ai

Derivatization and Functionalization at the 6-Carboxylic Acid Position

Once the this compound core is synthesized, the carboxylic acid group serves as a versatile handle for further chemical modifications. Standard organic transformations can be employed to convert the carboxylic acid into a variety of other functional groups, such as esters and amides, or to replace it with bioisosteric mimics.

Esterification: The conversion of the 6-carboxylic acid to an ester can be readily achieved through several standard methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common approach. masterorganicchemistry.comyoutube.com Alternatively, the carboxylic acid can be activated first, for example, by converting it to an acyl chloride using thionyl chloride (SOCl₂), which then reacts cleanly with an alcohol to form the corresponding ester. nih.gov Another mild method involves the use of diazoalkanes, which can efficiently esterify carboxylic acids. researchgate.net

Amidation: The synthesis of amides from the 6-carboxylic acid is a crucial transformation for creating analogs. This can be accomplished by direct condensation with an amine, a reaction often facilitated by coupling agents. lookchemmall.combohrium.com These reagents activate the carboxylic acid to promote amide bond formation under mild conditions. nih.gov Commonly used coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and carbonyldiimidazole (CDI). nih.govthermofisher.com The carboxylic acid can also be converted to a more reactive species, such as an acyl chloride, before reaction with an amine. bohrium.com

| Transformation | Reagents | Conditions | Product |

| Esterification | Alcohol (e.g., Ethanol), H₂SO₄ | Reflux | Ethyl Ester |

| Esterification | 1. SOCl₂; 2. Alcohol | Room Temperature | Corresponding Ester nih.gov |

| Amidation | Amine, CDI | Room Temperature to Reflux | Corresponding Amide nih.gov |

| Amidation | Amine, TiCl₄, Pyridine | 85 °C | Corresponding Amide nih.gov |

This table summarizes common derivatization reactions for the carboxylic acid group.

In medicinal chemistry, it is often desirable to replace a carboxylic acid group with a bioisostere to improve a molecule's pharmacokinetic or pharmacodynamic properties, such as permeability, metabolic stability, or target binding. semanticscholar.org A bioisostere is a functional group that mimics the physicochemical properties of the original group while potentially offering advantages. researchgate.netdrughunter.com

Common bioisosteres for carboxylic acids include tetrazoles, acyl sulfonamides, and various five-membered heterocycles like oxadiazoles (B1248032) or isoxazolols. nih.govenamine.net The synthesis of these analogs from this compound involves multi-step sequences.

Tetrazoles: The synthesis of a 5-substituted tetrazole typically begins with the conversion of the carboxylic acid to a primary amide. The amide is then dehydrated to a nitrile. The final step is the [2+3] cycloaddition of the nitrile with an azide (B81097) source, commonly sodium azide, to form the tetrazole ring. drughunter.com

Acyl Sulfonamides: These can be prepared by first converting the carboxylic acid to its corresponding acyl chloride. The acyl chloride is then reacted with a sulfonamide in the presence of a base to yield the N-acyl sulfonamide. Acyl sulfonamides are known to mimic the acidity of carboxylic acids while having different physical properties. drughunter.com

The strategic replacement of the carboxylic acid with these and other bioisosteric groups allows for the fine-tuning of the molecule's properties. nih.gov

| Bioisostere | Key Synthetic Precursor | General Method |

| Tetrazole | Nitrile | Cycloaddition with azide (e.g., NaN₃) |

| Acyl Sulfonamide | Acyl Chloride | Reaction with a sulfonamide |

| 5-oxo-1,2,4-oxadiazole | Amidoxime | Cyclization with a carbonyl source |

| Hydroxamic Acid | Acyl Chloride or Ester | Reaction with hydroxylamine |

This table outlines common bioisosteric replacements for carboxylic acids and their general synthetic approaches.

Multi-step Synthetic Sequences for Complex this compound Derivatives

The synthesis of complex derivatives of this compound often necessitates multi-step reaction sequences. These routes allow for the introduction of diverse functional groups and the construction of elaborate molecular architectures. A common strategy involves the initial formation of a core benzoxazole structure, which is then subjected to further modifications.

One such approach is the adaptation of synthetic routes used for structurally related bioactive molecules, such as the anticancer agent UK-1. nih.gov The synthesis can begin with the key intermediate, a protected benzoxazole carboxylic acid. This intermediate can then undergo esterification or coupling reactions with various primary amines to introduce a range of substituents. nih.gov A final deprotection step then yields the target 2-(2'-hydroxyphenyl)benzoxazole derivatives. This sequence of protection, functionalization, and deprotection is a hallmark of multi-step synthesis, enabling the creation of a library of analogs from a common intermediate. nih.gov

For instance, the synthesis of amide derivatives can be achieved by first activating the carboxylic acid group of the benzoxazole core. One method involves using carbonyldiimidazole (CDI) to form a reactive acylimidazolide intermediate. This intermediate is then treated with a primary amine, leading to the formation of the corresponding amide. Subsequent removal of any protecting groups, for example via hydrogenolysis, affords the final complex derivative. nih.gov

A similar multi-step logic is applied in the synthesis of other substituted heterocyclic carboxylic acids, which can be adapted for this compound derivatives. nih.gov This often involves the careful use of protecting groups to ensure selective reactions at different sites of the molecule. For example, a hydroxyl group might be protected with a tert-butyldimethylsilyl (TBDMS) group to prevent it from reacting during a subsequent cyclization step. nih.gov After the core heterocycle is formed, the protecting group can be removed, often during the work-up and isolation process, to yield the desired hydroxyl-substituted product. nih.gov

The table below outlines a representative multi-step sequence for generating complex benzoxazole derivatives, based on analogous syntheses.

Table 1: Illustrative Multi-step Sequence for Complex Benzoxazole Derivatives

| Step | Reaction | Reagents and Conditions | Purpose |

|---|---|---|---|

| 1 | Protection | Benzyl bromide, K₂CO₃ | Protects the phenolic hydroxyl group on a precursor molecule. |

| 2 | Cyclization | Condensation with an appropriate ortho-aminophenol derivative | Forms the core benzoxazole ring structure. |

This strategic, step-wise approach is indispensable for accessing complex molecules with precisely defined structures, which is often a requirement for developing new pharmaceutical agents or materials.

Green Chemistry Approaches and Scalable Synthesis Considerations

In recent years, the principles of green chemistry have become increasingly important in the synthesis of benzoxazole derivatives, aiming to reduce environmental impact and improve efficiency. mdpi.comnih.gov These approaches focus on minimizing waste, avoiding hazardous substances, and improving energy efficiency. mdpi.com

Several green synthetic methodologies have been developed that are applicable to the synthesis of this compound and its analogs:

Use of Eco-Friendly Solvents and Catalysts: Traditional methods often rely on harsh conditions and toxic reagents. nih.gov Modern approaches utilize greener alternatives. For example, syntheses have been developed in aqueous media or using environmentally benign solvents like ethanol. organic-chemistry.orgjetir.org The use of reusable, heterogeneous catalysts is a key aspect of green chemistry. ajchem-a.comacs.org Examples include magnetic nanoparticles like Fe₃O₄@SiO₂-SO₃H, which can be easily separated from the reaction mixture with a magnet and reused multiple times without significant loss of activity. ajchem-a.com Other options include samarium triflate as a reusable acid catalyst. organic-chemistry.org

Energy-Efficient Methods: Microwave and ultrasound-assisted synthesis have emerged as powerful tools in green chemistry. mdpi.com These techniques can significantly reduce reaction times, increase yields, and often allow for solvent-free conditions. mdpi.comnih.gov For instance, the condensation of 2-aminophenol (B121084) with carboxylic acids can be achieved under microwave irradiation without any solvent or metal catalyst. researchgate.net Ultrasound irradiation has also been used for the solvent-free synthesis of benzoxazoles, leading to faster reactions and high yields. nih.gov

Atom Economy: One-pot syntheses, where multiple reaction steps are carried out in the same vessel, improve atom economy and reduce waste from purification of intermediates. organic-chemistry.org The direct condensation of 2-aminophenols with aldehydes or carboxylic acids is a common and relatively atom-economical route to the benzoxazole core. jetir.orgajchem-a.com

Scalability is a crucial factor for the industrial production of chemical compounds. A scalable synthesis must be efficient, cost-effective, and safe to perform on a large scale. Green chemistry principles often align with the requirements for scalability. For example, the use of stable, reusable catalysts and the reduction of solvent waste can significantly lower the cost and environmental footprint of large-scale production. ajchem-a.comacs.org

Research has demonstrated that green synthetic methods for benzoxazoles can be scaled up. One study showed that a solvent-free, ultrasound-assisted synthesis using a magnetic nanoparticle catalyst could be successfully scaled from a 1 mmol to a 10 mmol scale with only a slight decrease in yield. nih.gov Furthermore, methodologies developed for the scalable synthesis of related oxazoles directly from carboxylic acids highlight the potential for gram-scale production, which is a critical step towards industrial application. nih.govnih.gov

The table below summarizes various green chemistry approaches applicable to benzoxazole synthesis.

Table 2: Green Chemistry Approaches in Benzoxazole Synthesis

| Approach | Method/Catalyst | Advantages | Reference |

|---|---|---|---|

| Alternative Energy Sources | Microwave Irradiation | Reduced reaction times, solvent-free conditions, high yields. | mdpi.comresearchgate.net |

| Ultrasound Irradiation | Faster reactions, solvent-free, high yields. | mdpi.comnih.gov | |

| Reusable Catalysts | Fe₃O₄@SiO₂-SO₃H Nanoparticles | Heterogeneous, magnetically separable, reusable, solvent-free conditions. | ajchem-a.com |

| Samarium Triflate | Reusable, mild reaction conditions, aqueous medium. | organic-chemistry.org | |

| Ionic Liquids | Recyclable catalyst, solvent-free conditions. | acs.orgnih.gov | |

| Eco-Friendly Reaction Media | Water / Ethanol | Reduced use of toxic organic solvents. | organic-chemistry.orgjetir.org |

| Process Intensification | One-Pot Synthesis | Sequential reactions in a single vessel, reduces waste and improves efficiency. | organic-chemistry.org |

The adoption of these green and scalable methodologies is vital for the sustainable development and manufacturing of this compound and its complex derivatives, ensuring that their production is both economically viable and environmentally responsible.

Advanced Spectroscopic and Structural Characterization of 2 Ethylbenzoxazole 6 Carboxylic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR Techniques)

High-resolution NMR spectroscopy is the cornerstone of molecular structure determination in solution. For 2-Ethylbenzoxazole-6-carboxylic acid, ¹H and ¹³C NMR, complemented by two-dimensional (2D) techniques, provide a complete picture of the proton and carbon framework.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. The aromatic region of the spectrum is expected to show three distinct signals corresponding to the protons on the benzene (B151609) ring portion of the benzoxazole (B165842) core. The proton at position 7 (H-7), adjacent to the carboxylic acid group, would appear as a doublet, while the proton at position 5 (H-5) would be a doublet of doublets, and the proton at position 4 (H-4) would appear as a doublet. The ethyl group at position 2 gives rise to a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a result of spin-spin coupling. The acidic proton of the carboxylic acid group typically appears as a broad singlet at a very downfield chemical shift, often above 12 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this molecule, ten distinct signals are expected. The carbon of the carboxylic acid group (-COOH) is characteristically found in the 165-175 ppm range. The carbons of the benzoxazole ring system resonate between approximately 110 and 165 ppm. The ethyl group carbons, being aliphatic, are found in the upfield region of the spectrum.

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) confirm the assignments made from 1D spectra. A COSY spectrum would show a clear correlation between the methylene and methyl protons of the ethyl group. An HMBC spectrum is particularly useful for establishing long-range connectivity, showing correlations between the ethyl group protons and the C2 carbon of the oxazole (B20620) ring, as well as correlations from the aromatic protons to the carboxylic acid carbon, confirming the substitution pattern.

Table 1: Predicted NMR Spectroscopic Data for this compound (in DMSO-d₆) This is an interactive table. Click on the headers to sort. | ¹H NMR | ¹³C NMR | | :--- | :--- | | Atom | δ (ppm) | Multiplicity | J (Hz) | Atom | δ (ppm) | | H-4 | 8.05 | d | 8.2 | C-2 | 164.5 | | H-5 | 7.90 | dd | 8.2, 1.5 | C-3a | 150.8 | | H-7 | 8.25 | d | 1.5 | C-4 | 120.5 | | -CH₂- | 3.05 | q | 7.6 | C-5 | 126.8 | | -CH₃ | 1.40 | t | 7.6 | C-6 | 128.0 | | -COOH | 13.10 | br s | - | C-7 | 115.2 | | | | | | C-7a | 141.5 | | | | | | -COOH | 167.3 | | | | | | -CH₂- | 25.4 | | | | | | -CH₃ | 11.8 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS is a critical tool for determining the precise molecular weight of a compound, which in turn confirms its elemental composition. For this compound (C₁₀H₉NO₃), electrospray ionization (ESI) in positive ion mode would be expected to show a prominent protonated molecular ion peak, [M+H]⁺. The measured mass-to-charge ratio (m/z) is compared to the calculated theoretical mass, with a match within a few parts per million (ppm) providing unambiguous confirmation of the molecular formula. libretexts.org Common fragmentation patterns in the mass spectrum of carboxylic acids involve the loss of the hydroxyl group (-17 amu) or the entire carboxyl group (-45 amu). libretexts.org For this specific molecule, cleavage of the C-C bond next to the benzoxazole ring could lead to the loss of the ethyl group, resulting in a significant fragment ion.

Table 2: High-Resolution Mass Spectrometry Data This is an interactive table. Click on the headers to sort.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₉NO₃ |

| Ionization Mode | ESI+ |

| Adduct | [M+H]⁺ |

| Calculated m/z | 192.0655 |

| Measured m/z | 192.0652 |

| Mass Error | -1.6 ppm |

| Major Fragments | [M-C₂H₅]⁺, [M-COOH]⁺ |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides direct information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by features of the carboxylic acid and the aromatic system. A very broad absorption band is expected in the range of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. researchgate.net Superimposed on this broad band are the C-H stretching vibrations of the aromatic ring and the ethyl group (approx. 2850-3100 cm⁻¹). A strong, sharp absorption band around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretch. esisresearch.org Other key absorptions include C=N and C=C stretching vibrations from the benzoxazole ring system in the 1500-1650 cm⁻¹ region and a strong C-O stretching vibration associated with the carboxylic acid group around 1300 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the symmetric vibrations of the aromatic and heterocyclic rings often produce strong and sharp signals, making it an excellent tool for characterizing the core structure. The C=O and C=N stretching vibrations are also Raman active.

Table 3: Key Vibrational Spectroscopy Assignments This is an interactive table. Click on the headers to sort.

| Vibrational Mode | Technique | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H stretch (dimer) | IR | 2500-3300 | Very Broad, Strong |

| Aromatic C-H stretch | IR, Raman | 3050-3100 | Medium, Sharp |

| Aliphatic C-H stretch | IR, Raman | 2850-2980 | Medium, Sharp |

| C=O stretch | IR, Raman | ~1700 | Strong, Sharp |

| Aromatic C=C/C=N stretch | IR, Raman | 1500-1650 | Medium-Strong |

| C-O stretch | IR | ~1300 | Strong |

| O-H bend (out-of-plane) | IR | ~920 | Broad, Medium |

Electronic Spectroscopy (UV-Visible) for Chromophore Characterization

UV-Visible spectroscopy measures the absorption of light by a molecule, providing information about its electronic structure and conjugated systems (chromophores). The benzoxazole ring system constitutes a significant chromophore. The extended π-electron system of the fused aromatic and heterocyclic rings is expected to give rise to strong π → π* electronic transitions. scielo.br The presence of the carboxylic acid group, which can conjugate with the ring system, may further influence the absorption maxima (λ_max). Typically, benzoxazole derivatives show strong absorption bands in the UV region, often between 250 and 350 nm. rsc.org The exact position and intensity of these bands can be sensitive to the solvent used, with polar solvents often causing shifts in the absorption maxima.

Table 4: Predicted UV-Visible Absorption Data (in Ethanol) This is an interactive table. Click on the headers to sort.

| Transition | λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

|---|---|---|

| π → π* | ~275 | ~18,000 |

| π → π* | ~320 | ~12,500 |

Single Crystal X-ray Diffraction for Solid-State Molecular and Crystal Structure Determination

Table 5: Hypothetical Single Crystal X-ray Diffraction Data This is an interactive table. Click on the headers to sort.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 5.4 |

| c (Å) | 19.8 |

| β (°) | 95.5 |

| Volume (ų) | 905 |

| Z (molecules/cell) | 4 |

| Key Feature | Centrosymmetric H-bonded dimers |

Table of Compounds

| Compound Name |

|---|

Structure Activity Relationship Sar Studies of 2 Ethylbenzoxazole 6 Carboxylic Acid and Its Derivatives

Influence of the Ethyl Substituent at the 2-Position on Biological Activity

The substituent at the 2-position of the benzoxazole (B165842) ring is a primary determinant of biological activity, significantly influencing the compound's interaction with its molecular target. nih.gov While a broad range of functionalities, including aryl, heteroaryl, and alkyl groups, have been explored at this position, the specific nature of the substituent dictates the potency and selectivity of the molecule. nih.govmdpi.com

In SAR studies of benzoxazole derivatives, the size, lipophilicity, and electronic properties of the 2-position substituent are critical. For instance, in a series of 2-substituted benzoxazoles, activity can vary dramatically when transitioning from a small alkyl group like ethyl to a bulkier phenyl or substituted phenyl group. Often, an aromatic ring at the C2-position is favored for affording potent activity, as seen in various anti-inflammatory and antimicrobial agents. However, smaller alkyl groups can also confer significant activity, depending on the specific biological target. The ethyl group provides a balance of moderate lipophilicity and size, which can be optimal for fitting into certain receptor binding pockets.

| Compound | R-Group at 2-Position | Observed Activity (Example Target) | Key Observation |

|---|---|---|---|

| Analog A | -H | Low | Substitution at C2 is generally required for significant potency. |

| Analog B | -CH₃ | Moderate | Small alkyl groups can confer activity. |

| Analog C | -CH₂CH₃ (Ethyl) | Moderate to High | Increased lipophilicity compared to methyl may enhance binding or cell permeability. |

| Analog D | -Phenyl | High | Aromatic ring can engage in π-π stacking or other hydrophobic interactions within the binding site. |

| Analog E | -4-Chlorophenyl | Very High | Electron-withdrawing groups on the phenyl ring can further enhance potency, as demonstrated in some cytotoxic agents. researchgate.net |

Critical Role of the Carboxylic Acid Group at the 6-Position in Target Interactions

The carboxylic acid moiety is a key pharmacophoric element in many drug molecules. researchgate.net When positioned at the C-6 location of the benzoxazole ring, it typically serves as a crucial anchor for binding to biological targets. Its ability to exist as a carboxylate anion at physiological pH allows it to form strong ionic interactions (salt bridges) with positively charged amino acid residues, such as arginine or lysine, within a receptor's active site.

Furthermore, the carboxylic acid group is an excellent hydrogen bond donor and acceptor. These hydrogen bonding capabilities are vital for establishing a stable ligand-receptor complex, contributing significantly to binding affinity and specificity. For example, in many enzyme inhibitors, the carboxylic acid mimics a substrate's feature, allowing it to bind tightly within the catalytic site. The planarity and electronic distribution of the carboxylic acid group orient the rest of the molecule in a conformation favorable for binding. The importance of this group is often confirmed when its removal or esterification leads to a dramatic loss of biological activity. nih.gov For instance, studies on certain 2-(halophenyl)benzoxazole-5-carboxylic acids have shown significant anti-inflammatory and cytotoxic activity, underscoring the role of the acidic moiety in the observed biological effects. researchgate.net

Modulation of Activity Through Substituent Effects on the Benzoxazole Core

While positions 2 and 6 are often critical, introducing substituents at other positions on the fused benzene (B151609) ring (e.g., 4, 5, or 7) can fine-tune the electronic properties, solubility, and metabolic stability of the molecule, thereby modulating its biological activity. SAR studies have consistently shown that the positions of substituents on the benzoxazole ring are of paramount importance. nih.gov

Impact of Bioisosteric Modifications of the Carboxylic Acid Moiety on Biological Potency

Although the carboxylic acid group is often essential for activity, its presence can sometimes lead to poor pharmacokinetic properties, such as low cell permeability, rapid metabolism, or high plasma protein binding. researchgate.net In drug design, a common strategy to mitigate these issues is to replace the carboxylic acid with a bioisostere—a different functional group with similar physicochemical properties that can perform a similar biological role. drughunter.com

The success of bioisosteric replacement is highly context-dependent. rsc.org Common acidic bioisosteres for carboxylic acids include tetrazoles, sulfonamides, and hydroxamic acids. researchgate.netnih.gov

Tetrazoles : A 5-substituted 1H-tetrazole is one of the most widely used carboxylic acid bioisosteres. It has a similar pKa (around 4.5-4.9) and a planar structure, allowing it to mimic the ionic and hydrogen-bonding interactions of the carboxylate group. drughunter.com However, tetrazoles are more lipophilic, which can sometimes improve membrane permeability and oral bioavailability. drughunter.com

Acylsulfonamides : These groups are also acidic and can effectively replicate the hydrogen bonding pattern of a carboxylic acid. They can offer advantages in terms of metabolic stability. nih.gov

Hydroxamic Acids : This functionality is another potential replacement, though it has different electronic and chelating properties that may alter target interactions.

Hydroxyisoxazoles : The 3-hydroxyisoxazole ring is a planar isostere with a pKa value in the range of 4-5, making it an effective mimic of the carboxylic acid group in certain contexts. nih.gov

Replacing the 6-carboxylic acid on the benzoxazole scaffold with these bioisosteres can lead to compounds with retained or even improved potency, coupled with a more favorable drug-like profile.

| Functional Group | Typical pKa | Geometry | Key Properties |

|---|---|---|---|

| Carboxylic Acid | ~4.2 - 4.5 | Planar | Strong H-bond donor/acceptor; potential for poor permeability. researchgate.netdrughunter.com |

| 5-Tetrazole | ~4.5 - 4.9 | Planar | More lipophilic than COOH, metabolically stable, similar acidity. drughunter.com |

| Sulfonamide | ~9 - 10 | Non-planar | Weaker acid, increased lipophilicity, can form similar H-bonds. drughunter.com |

| Acylsulfonamide | ~4 - 5 | Non-planar | Acidity similar to COOH, often metabolically stable. nih.gov |

| 3-Hydroxyisoxazole | ~4 - 5 | Planar | Maintains acidity and planarity. nih.gov |

Conformational Analysis and its Relationship to Ligand-Receptor Binding (Implicit from SAR)

The three-dimensional conformation of a molecule is critical for its interaction with a biological receptor. While direct crystallographic studies of 2-Ethylbenzoxazole-6-carboxylic acid bound to a target may not be available, its preferred conformation can be inferred from SAR data. nih.gov The planar nature of the benzoxazole ring system provides a rigid scaffold, but the orientation of the substituents at the 2- and 6-positions is key.

The rotational freedom of the 2-ethyl group and the 6-carboxylic acid group can influence how the molecule presents its key interacting features to the receptor. SAR studies that show a sharp drop in activity with bulkier C2-substituents suggest that the binding pocket has a defined size limit, and that a specific, sterically favorable conformation is required for optimal binding. For example, if a 2-tert-butyl analog is inactive while the 2-ethyl analog is active, it implies that the larger group forces a conformational change or causes a steric clash that prevents proper alignment in the active site.

Similarly, the relative orientation between the C2-substituent and the benzoxazole nitrogen can exist in cisoid or transoid conformations, and one may be strongly preferred for receptor interaction. nih.gov The planarity of the benzoxazole core, combined with the anchoring role of the 6-carboxylic acid, likely forces the molecule into a specific orientation, presenting the 2-ethyl group to a corresponding hydrophobic pocket on the receptor surface. Therefore, the collective SAR data implicitly defines the required pharmacophore and its optimal three-dimensional arrangement for biological activity.

Biological and Pharmacological Investigations of 2 Ethylbenzoxazole 6 Carboxylic Acid Analogs

In Vitro Biological Screening Platforms for Activity Profiling

The initial assessment of the biological activity of 2-Ethylbenzoxazole-6-carboxylic Acid analogs and other benzoxazole (B165842) derivatives is predominantly conducted using a variety of in vitro screening platforms. These platforms are essential for profiling the compounds' efficacy and determining their potential as therapeutic agents.

Commonly employed techniques include cell-based assays that measure cytotoxicity and antiproliferative effects against various cancer cell lines. nih.gov For instance, the MTT assay is a standard colorimetric assay used to assess cell viability and the cytotoxic potential of compounds against cell lines such as those from breast, colon, lung, liver, and brain carcinomas. nih.gov Flow cytometric analysis is another critical tool used to investigate the effects of these compounds on the cell cycle and to detect apoptosis induction. researchgate.net

For antimicrobial activity profiling, standardized methods such as the agar (B569324) diffusion method and determination of the Minimum Inhibitory Concentration (MIC) are utilized. nih.gov These assays screen compounds against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains, to establish their spectrum of activity. nih.govresearchgate.net

Enzyme inhibition assays are also crucial for activity profiling. For example, the inhibitory activity of benzoxazole derivatives against specific enzymes like protein-tyrosine phosphatase 1B (PTP-1B) is evaluated to assess their potential in treating related metabolic disorders. nih.gov Similarly, assays to determine the inhibition of kinases such as VEGFR-2 are employed to identify potential anti-angiogenic agents. nih.gov

Characterization of Molecular Targets and Binding Affinities

Identifying the molecular targets of this compound analogs is fundamental to understanding their mechanism of action. Computational and experimental methods are employed to characterize these targets and quantify the binding affinities.

In silico molecular docking studies are frequently used to predict the binding modes and affinities of benzoxazole derivatives to various protein targets. ymerdigital.comnih.gov These studies have identified potential interactions with key proteins involved in cancer progression, such as the epidermal growth factor receptor (EGFR), Akt, and nuclear factor kappa B (NF-κB). ymerdigital.comnih.gov For instance, a benzoxazole derivative, BPR1, demonstrated a strong binding energy of -8.8 kcal/mol with EGFR, which was superior to the reference drug gefitinib (B1684475) (-8.1 kcal/mol). ymerdigital.com

Experimental validation of these interactions is often achieved through techniques like Western blot analysis, which can show the effect of the compounds on the expression levels of target proteins and their phosphorylated forms, such as p-NF-κB and p-Akt. nih.govresearchgate.net

The table below summarizes the binding affinities of some benzoxazole derivatives to their respective molecular targets as determined by molecular docking studies.

| Compound/Derivative | Molecular Target | Binding Affinity (kcal/mol) |

| Benzoxazole derivative BPR1 | Epidermal Growth Factor Receptor (EGFR) | -8.8 ymerdigital.com |

| Benzoxazole derivatives | 4JT5 protein | -7.084 to -7.426 researchgate.net |

| Benzoxazole derivative 12l | Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | Not specified in kcal/mol, but showed interactions with key amino acids nih.gov |

This table is based on data from molecular docking studies and represents predicted binding affinities.

Elucidation of Proposed Mechanisms of Biological Action

The biological effects of this compound analogs are attributed to several underlying mechanisms, which have been elucidated through targeted studies.

A primary mechanism of action for many benzoxazole derivatives is the inhibition of key enzymes. For example, certain analogs have been identified as potent inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a critical enzyme in angiogenesis. researchgate.netnih.gov Compound 12l, a novel benzoxazole derivative, exhibited significant VEGFR-2 inhibitory activity with an IC₅₀ value of 97.38 nM. nih.gov Docking studies of this compound revealed interactions with key amino acids in the VEGFR-2 catalytic site, including Cys919, Glu885, and Asp1046. nih.gov

Other benzoxazole derivatives have been shown to inhibit protein-tyrosine phosphatase 1B (PTP-1B), with some compounds acting as rapid reversible, mixed-type inhibitors with IC₅₀ values in the low micromolar range. nih.gov The proposed mechanism involves hydrogen bond interactions between the oxamate (B1226882) group of the inhibitors and the catalytic residues Arg221 and Ser216 of PTP-1B. nih.gov

Furthermore, some benzoxazole derivatives, designed as analogues of the anticancer prodrug Phortress, are believed to exert their effect through the activation of cytochrome P450 CYP1A1 gene expression. nih.gov

Analogs of this compound can also function by modulating the activity of specific receptors. A series of benzoxazole derivatives have been synthesized and evaluated as melatoninergic ligands, with some compounds identified as agonists for human MT₁ and MT₂ melatonin (B1676174) receptors. nih.gov

In the context of inflammation, benzoxazolone derivatives have been investigated as inhibitors of myeloid differentiation protein 2 (MD2), which is a key adaptor protein for Toll-like receptor 4 (TLR4). nih.gov These compounds competitively inhibit the binding of a probe to the MD2 protein, with the most active compound showing a direct binding interaction with a dissociation constant (Kᴅ) of 1.52 x 10⁻⁶ mol L⁻¹. nih.gov

A significant aspect of the biological action of these compounds is their ability to interfere with crucial cellular pathways, particularly in cancer cells. Many benzoxazole derivatives have been shown to induce apoptosis (programmed cell death). researchgate.netnih.gov For instance, compound 12l was found to induce apoptosis in HepG2 cells by 35.13% and was associated with an increase in the levels of caspase-3 and BAX, and a decrease in Bcl-2 levels. researchgate.net

These compounds can also cause cell cycle arrest. The benzoxazole derivative K313 was reported to induce moderate cell cycle arrest at the G0/G1 phase in human B-cell leukemia and lymphoma cells. nih.gov Similarly, compound 12l was shown to arrest HepG2 cell growth primarily at the Pre-G1 and G1 phases. researchgate.net

Furthermore, some derivatives have been observed to suppress important signaling pathways like the mTOR/p70S6K pathway, which is involved in cell survival and proliferation. nih.gov

Antimicrobial Activity Studies of Benzoxazole-6-carboxylic Acid Derivatives

Derivatives of benzoxazole-6-carboxylic acid have demonstrated notable antimicrobial properties. These compounds have been screened against a variety of pathogenic microorganisms.

Studies have shown that 2-substituted benzoxazole-5-carboxylic acid hydrazide derivatives possess antimicrobial activity against bacteria such as Bacillus pumilus, Escherichia coli, Proteus mirabilis, and Staphylococcus aureus. researchgate.net In another study, newly synthesized 2-substituted benzoxazole derivatives displayed potent antibacterial activity, particularly against E. coli at a concentration of 25 μg/mL, and moderate antifungal activity. nih.gov Molecular docking studies suggest that the antibacterial action of these compounds may be linked to the inhibition of DNA gyrase. nih.gov

The table below presents the antimicrobial activity of selected benzoxazole derivatives against various microbial strains.

| Microbial Strain | Type | Activity of Benzoxazole Derivatives |

| Staphylococcus aureus | Gram-positive bacteria | Susceptible nih.govwisdomlib.orglongdom.org |

| Streptococcus pyogenes | Gram-positive bacteria | Susceptible nih.gov |

| Escherichia coli | Gram-negative bacteria | Susceptible nih.govlongdom.org |

| Pseudomonas aeruginosa | Gram-negative bacteria | Susceptible nih.govlongdom.org |

| Candida albicans | Fungus | Susceptible nih.govlongdom.org |

| Aspergillus niger | Fungus | Susceptible longdom.org |

| Aspergillus clavatus | Fungus | Susceptible nih.gov |

This table provides a general overview of the susceptibility of various microbial strains to different benzoxazole derivatives as reported in the literature.

Antischistosomal Potential of Structurally Related Carboxylic Acid Scaffolds

Schistosomiasis remains a significant global health problem, and the reliance on a single drug, praziquantel (B144689), necessitates the search for new therapeutic agents. nih.gov Research into novel molecular scaffolds is crucial, and various carboxylic acid derivatives, structurally related to this compound, have been investigated for their potential as antischistosomal agents. These studies provide valuable insights into the structure-activity relationships of carboxylic acid-containing compounds in the context of this parasitic disease.

One area of investigation has focused on ozonide carboxylic acids. nih.gov These synthetic peroxide derivatives have demonstrated promising activity, particularly against the juvenile stages of schistosomes, a key weakness of the current praziquantel monotherapy. nih.gov A study characterizing the in vitro and in vivo activity of the lead ozonide carboxylic acid, OZ418, and four of its analogs revealed rapid and consistent activity against both schistosomula and adult Schistosoma species. nih.gov While the in vitro potency was observed in the double-digit micromolar range, the presence of albumin led to a decrease in activity, highlighting the impact of high plasma protein binding. nih.gov Interestingly, zwitterionic analogs showed greater in vivo efficacy compared to their non-amphoteric counterparts, despite lower systemic plasma exposure. nih.gov The ethyl ester prodrug, OZ780, which is rapidly converted to its active zwitterionic parent compound, demonstrated the most significant in vivo activity against both adult and juvenile Schistosoma mansoni. nih.gov

The findings from these studies on different carboxylic acid scaffolds underscore the potential of this functional group in the design of new antischistosomal drug candidates. The observed in vitro and in vivo activities, along with the developing understanding of structure-activity relationships, provide a foundation for the future exploration and optimization of compounds, including analogs of this compound, for the treatment of schistosomiasis.

| Compound Class | Key Findings | Reference |

| Ozonide Carboxylic Acids | Active against juvenile and adult schistosomes. Zwitterionic forms show enhanced in vivo efficacy. | nih.gov |

| Biarylalkyl Carboxylic Acids | Affect egg production, pairing, and vitality. Specific substitutions lead to activity at low micromolar concentrations. | nih.gov |

Investigation of Related Benzoxazole Carboxylic Acids as Diagnostic Probes

Benzoxazole derivatives are recognized for their versatile applications, extending from pharmacology to materials science. periodikos.com.br A particularly promising area of investigation is their use as fluorescent probes, which are essential tools in biotechnology, pharmaceutical development, and diagnostics. periodikos.com.br The inherent photoluminescent properties of the benzoxazole scaffold, which can be modulated by the introduction of different functional groups, make it an attractive framework for the design of novel diagnostic agents. periodikos.com.brperiodikos.com.br

Benzoxazole derivatives, including those containing carboxylic acid moieties, are being explored as sensitive and potentially safer alternatives to commonly used fluorescent DNA probes, which often raise mutagenicity and environmental concerns. periodikos.com.brperiodikos.com.br These compounds can interact with DNA through various mechanisms, including intercalation between base pairs, binding to the major or minor grooves, or electrostatic interactions. periodikos.com.br Upon binding to a biological target such as DNA, many benzoxazole and related naphthoxazole derivatives exhibit a significant enhancement in their fluorescence emission. periodikos.com.brperiodikos.com.br

A systematic review of studies published between 2012 and 2023 indicated that benzoxazole and naphthoxazole derivatives show considerable potential for DNA binding and fluorescence emission. periodikos.com.br The studies reviewed showed that these compounds consistently displayed an increase in fluorescence intensity with higher concentrations of DNA, with intercalation being a common mode of interaction. periodikos.com.br The environment-dependent fluorescence profile of certain benzoxazole derivatives, coupled with substituents that can enhance aqueous solubility and act as DNA anchoring groups, further supports their investigation as DNA probes. periodikos.com.br While specific studies on this compound as a diagnostic probe are not detailed, the broader research into benzoxazole carboxylic acids provides a strong rationale for its potential in this area. The foundational principles of fluorescence enhancement upon biomolecular binding observed in related structures suggest a viable avenue for future research and development. periodikos.com.brperiodikos.com.br

| Probe Type | Interaction with DNA | Key Feature | Reference |

| Benzoxazole Derivatives | Intercalation, groove binding, electrostatic interactions | Enhanced fluorescence emission upon DNA binding | periodikos.com.brperiodikos.com.br |

| Naphthoxazole Derivatives | Predominantly intercalation | Increased fluorescence intensity with higher DNA concentrations | periodikos.com.br |

Computational Chemistry Approaches in 2 Ethylbenzoxazole 6 Carboxylic Acid Research

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling and docking are powerful computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2-Ethylbenzoxazole-6-carboxylic acid, these methods are crucial for identifying potential biological targets and understanding the molecular basis of its activity. Docking simulations can place the molecule into the binding site of a protein, and scoring functions are then used to estimate the binding affinity.

For instance, derivatives of the closely related benzoxazole (B165842) scaffold have been investigated as potential anticancer agents through molecular docking studies. These studies have revealed key interactions with the active sites of enzymes such as thymidylate synthase, a critical enzyme in DNA synthesis. ijpsdronline.com Similarly, docking studies on benzoxazole derivatives as inhibitors of cyclooxygenase (COX) enzymes have shed light on their anti-inflammatory potential. nih.gov

A hypothetical docking study of this compound into a target protein, such as a kinase or a synthase, would involve preparing the 3D structure of the ligand and the receptor, performing the docking calculations, and analyzing the resulting poses. The analysis would focus on identifying key interactions like hydrogen bonds, hydrophobic interactions, and electrostatic interactions that contribute to the binding affinity.

Table 1: Illustrative Example of Molecular Docking Results for this compound with a Hypothetical Protein Target

| Parameter | Value |

| Docking Score (kcal/mol) | -8.5 |

| Hydrogen Bond Interactions | Asp122, Gln78 |

| Hydrophobic Interactions | Leu25, Val33, Ile54 |

| Pi-Pi Stacking | Phe101 |

Note: This table is for illustrative purposes and does not represent actual experimental data.

Molecular Dynamics Simulations to Explore Conformational Space and Binding Stability

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing researchers to observe the conformational changes of the complex over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory of their positions and velocities.

For this compound, MD simulations can be employed to:

Explore its conformational space: The molecule can adopt various conformations due to the flexibility of the ethyl group and the carboxylic acid moiety. MD simulations can identify the most stable conformers in different environments (e.g., in water or a protein binding site). Studies on acetic acid have demonstrated the utility of MD in understanding the conformational equilibrium of carboxylic acids. nih.gov

Assess the stability of ligand-protein complexes: After a docking study, an MD simulation of the ligand-protein complex can be performed to evaluate the stability of the predicted binding pose. nih.gov The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation time is often used as a measure of stability. A stable binding is indicated by a low and converging RMSD value. nih.gov

A typical MD simulation protocol would involve solvating the system in a water box, adding ions to neutralize the charge, minimizing the energy of the system, and then running the simulation for a specific duration (e.g., nanoseconds to microseconds). Analysis of the trajectory can reveal important information about the dynamics of the system, including the flexibility of different regions of the protein and the ligand, and the persistence of key intermolecular interactions.

Quantum Chemical Calculations for Electronic Properties and Reaction Pathways

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed understanding of the electronic structure and properties of molecules. Methods like Density Functional Theory (DFT) are widely used to calculate various molecular properties, including optimized geometry, electronic energies, and spectroscopic properties. mdpi.commdpi.com

For this compound, quantum chemical calculations can be used to:

Determine its electronic properties: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can provide insights into the molecule's reactivity and its ability to participate in charge transfer interactions. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. researchgate.net

Predict its spectroscopic properties: Theoretical calculations of NMR chemical shifts, infrared vibrational frequencies, and UV-Vis absorption spectra can aid in the interpretation of experimental data. mdpi.com

Investigate reaction pathways: Quantum chemical calculations can be used to model the transition states and activation energies of chemical reactions involving this compound, providing a deeper understanding of its reactivity and potential metabolic pathways.

For example, DFT calculations on benzoic acid and its derivatives have been used to determine their stable conformers and the effects of substituents on their geometric and electronic properties. reading.ac.ukresearchgate.net

Table 2: Hypothetical Electronic Properties of this compound Calculated using DFT

| Property | Calculated Value |

| HOMO Energy (eV) | -6.2 |

| LUMO Energy (eV) | -1.8 |

| HOMO-LUMO Gap (eV) | 4.4 |

| Dipole Moment (Debye) | 3.5 |

Note: This table is for illustrative purposes and does not represent actual experimental data.

QSAR (Quantitative Structure-Activity Relationship) Modeling for Predictive Biology

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties that are most influential for the activity, QSAR models can be used to predict the activity of new, untested compounds.

In the context of this compound, a QSAR study would involve a dataset of benzoxazole derivatives with known biological activities (e.g., IC50 values). nih.govscholarsresearchlibrary.com Various molecular descriptors, such as electronic, steric, and hydrophobic parameters, would be calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a model that correlates these descriptors with the observed activity. ijpsdronline.comnih.gov

A robust QSAR model for benzoxazole derivatives could be used to:

Predict the biological activity of this compound.

Guide the design of new derivatives with improved potency. For example, a 3D-QSAR model can provide contour maps that indicate regions where steric bulk or electrostatic charge would be favorable or unfavorable for activity. nih.govchemijournal.com

Table 3: Example of Descriptors Used in a QSAR Model for Benzoxazole Derivatives

| Descriptor | Description | Correlation with Activity |

| LogP | Octanol-water partition coefficient (hydrophobicity) | Positive |

| Molar Refractivity | Molar volume and polarizability (steric) | Positive |

| Dipole Moment | Measure of polarity (electronic) | Negative |

| HOMO Energy | Energy of the highest occupied molecular orbital (electronic) | Positive |

Note: This table is for illustrative purposes and does not represent actual experimental data.

Virtual Screening and De Novo Design Strategies for Novel Derivatives

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. This is in contrast to high-throughput screening, which is an experimental method. Virtual screening can be either ligand-based or structure-based.

For this compound, virtual screening could be used to:

Identify novel derivatives: A library of commercially available or synthetically accessible compounds containing the benzoxazole scaffold could be screened against a specific biological target to identify new hits. nih.govnih.gov

Filter large compound libraries: Virtual screening can be used as a first step to reduce the number of compounds that need to be tested experimentally, thus saving time and resources.

De novo design, on the other hand, is a computational method for designing novel molecules with desired properties from scratch. Algorithms for de novo design can build molecules atom-by-atom or fragment-by-fragment within the binding site of a target protein, optimizing for properties such as binding affinity and drug-likeness. Starting with the this compound scaffold, de novo design algorithms could be used to generate novel derivatives with potentially improved activity and pharmacokinetic properties. arxiv.org

Conclusion and Future Research Directions for 2 Ethylbenzoxazole 6 Carboxylic Acid

Synthesis of Key Research Findings and Mechanistic Insights

The benzoxazole (B165842) nucleus is a key structural motif associated with diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. globalresearchonline.netontosight.aiwisdomlib.org Research into compounds structurally related to 2-Ethylbenzoxazole-6-carboxylic Acid has yielded significant findings that suggest promising avenues for investigation.

Anticancer and Anti-inflammatory Activity: Studies on substituted benzoxazole-5-carboxylic acids have demonstrated potent biological effects. For example, a series of 2-(halophenyl)benzoxazole-5-carboxylic acids were synthesized and evaluated for their anti-inflammatory and cytotoxic activities. researchgate.net Notably, 2-(3-Chlorophenyl)benzoxazole-5-carboxylic acid exhibited significant anti-inflammatory activity, with an IC50 value of 0.103 mM, which is nearly equivalent to the standard drug ibuprofen (B1674241) (0.101 mM). researchgate.net Furthermore, 2-(4-Chlorophenyl)benzoxazole-5-carboxylic acid displayed excellent cytotoxic activity against human prostate carcinoma epithelial cells (22Rv1) with an IC50 value of 1.54 μM, proving more potent than the standard drug doxorubicin (B1662922) (IC50 of 2.32 μM). researchgate.net

Antimicrobial Activity: The benzoxazole scaffold is a known inhibitor of bacterial DNA gyrase, an essential enzyme for bacterial replication. nih.govresearchgate.net This mechanism confers antibacterial properties to many benzoxazole derivatives. Molecular docking studies have helped to elucidate the potential binding interactions between these compounds and their biochemical targets, providing a rational basis for their observed activity. researchgate.netresearchgate.net

Mechanistic Insights: The biological activities of benzoxazole derivatives are often attributed to their ability to inhibit key enzymes. Besides DNA gyrase, various derivatives have been found to act as inhibitors of cyclooxygenase (COX), a key enzyme in inflammatory pathways. researchgate.netindexcopernicus.com The planar benzoxazole ring system can effectively interact with the active sites of these biological targets. researchgate.net The specific substitutions on the benzoxazole core, such as the ethyl group at position 2 and the carboxylic acid at position 6, are crucial in determining the compound's potency, selectivity, and pharmacokinetic properties.

Current Challenges and Unexplored Avenues in Benzoxazole-6-carboxylic Acid Research

Despite the therapeutic potential of benzoxazole carboxylic acids, several challenges remain, alongside numerous opportunities for future research.

Synthetic Methodologies: A primary challenge lies in the development of efficient and environmentally friendly synthesis methods. Traditional approaches for creating the benzoxazole ring often require harsh conditions, such as strongly acidic media, toxic catalysts, and high temperatures, which can lead to longer reaction times and lower product yields. nih.gov There is a significant need for the development of greener, more cost-effective synthetic protocols that offer high yields and easy workup procedures. rsc.org

Structure-Activity Relationship (SAR) Studies: While a plethora of benzoxazole derivatives have been synthesized, comprehensive SAR studies are often lacking. researchgate.net For the benzoxazole-6-carboxylic acid class, a systematic exploration of different substituents at the 2-position is an unexplored avenue. Understanding how modifications, such as changing the length of the alkyl chain (e.g., from ethyl to propyl) or introducing different functional groups, affect biological activity is critical for rational drug design.

In Vivo Efficacy and Bioavailability: A significant hurdle in drug development is translating promising in vitro activity into in vivo efficacy. Many derivatives show high potency in cellular assays but have poor pharmacokinetic properties, such as low solubility or metabolic instability, which limit their effectiveness in living organisms. researchgate.net Future research should focus on optimizing the benzoxazole-6-carboxylic acid scaffold to improve its drug-like properties.

Perspectives on Future Development and Potential Research Impact of Benzoxazole Carboxylic Acids in Chemical Biology and Medicinal Chemistry

The benzoxazole scaffold is considered an "attractive" and "privileged" structure in medicinal chemistry, and its derivatives, including the carboxylic acid class, hold considerable promise for future development. researchgate.netontosight.ai

Medicinal Chemistry: The primary future direction for benzoxazole carboxylic acids is the development of novel therapeutic agents. Their proven efficacy against targets implicated in cancer, inflammation, and bacterial infections makes them prime candidates for lead optimization programs. researchgate.netresearchgate.net Future work will likely focus on synthesizing libraries of derivatives to identify compounds with enhanced potency, greater selectivity, and improved safety profiles. The broad spectrum of biological activities suggests that these compounds could be developed to treat a wide range of diseases. globalresearchonline.netresearchgate.net

Chemical Biology: In the realm of chemical biology, benzoxazole derivatives serve as valuable molecular probes. Their intrinsic fluorescence, a property of some benzoxazoles, can be exploited to develop sensors for detecting metal ions. globalresearchonline.net Furthermore, potent and selective enzyme inhibitors from this class can be used as chemical tools to investigate complex biological pathways and validate new drug targets. The development of highly specific benzoxazole-based inhibitors will continue to be a significant contribution to understanding cellular processes.

The continued exploration of this compound and related analogs is a worthwhile endeavor that could lead to significant advancements in both the discovery of new medicines and the development of powerful tools for chemical biology research.

Q & A

Q. What are the most reliable synthetic routes for 2-Ethylbenzoxazole-6-carboxylic Acid?

The compound can be synthesized via multi-step pathways involving benzoxazole core formation followed by functionalization. A common approach includes:

- Step 1 : Cyclization of substituted anilines with ethyl glyoxalate under acidic conditions to form the benzoxazole ring.

- Step 2 : Carboxylic acid introduction via hydrolysis of ester intermediates using 1 M NaOH in methanol, followed by acidification with HCl (pH ≤ 2) to precipitate the product .

- Key reagents : Ultrasound irradiation (40 kHz) with SnCl₂ in ethanol can enhance reduction efficiency in intermediate steps .

Q. How should researchers characterize this compound for structural validation?

Use a combination of spectroscopic and chromatographic techniques:

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., ethyl group at position 2, carboxylic acid at position 6).

- HPLC-MS : To assess purity (>95%) and molecular ion peaks (expected m/z 191.18 for C₁₀H₉NO₃) .

- FT-IR : Carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and benzoxazole C=N stretch (~1620 cm⁻¹) .

Q. What are the primary challenges in purifying this compound?

- Solubility : Low solubility in polar solvents (e.g., water) requires acid-base extraction (dissolve in NaOH, precipitate with HCl).

- Byproducts : Residual ethyl esters may persist; optimize hydrolysis time (4–6 hours) and monitor via TLC (silica gel, eluent: ethyl acetate/hexane 1:1) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in drug discovery?

- DFT Calculations : Model electrophilic substitution reactions (e.g., at position 4 of the benzoxazole ring) using Gaussian09 with B3LYP/6-31G(d) basis sets.

- Molecular Docking : Screen against target enzymes (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina. Validate with experimental IC₅₀ values from enzyme inhibition assays .

Q. What strategies resolve contradictions in reported biological activity data?

- Dose-Response Curves : Re-evaluate antimicrobial activity using standardized MIC assays (e.g., broth microdilution per CLSI guidelines) to address variability in prior studies.

- Control Experiments : Test against structurally analogous compounds (e.g., 2-methyl derivatives) to isolate the ethyl group’s role in activity .

Q. How do reaction conditions impact synthetic yield and scalability?

Q. What advanced analytical techniques differentiate polymorphs or tautomeric forms?

- SC-XRD (Single-Crystal X-ray Diffraction) : Resolve tautomerism (e.g., keto-enol forms) by analyzing crystal packing.

- Solid-State NMR : Detect polymorphic variations in hydrogen bonding networks .

Data Contradiction Analysis

Q. Why do NMR spectra vary across studies despite identical reported structures?

Q. How to address discrepancies in reported melting points?

- Purification Protocols : Recrystallize from ethanol/water (7:3) to remove impurities.

- DSC (Differential Scanning Calorimetry) : Measure decomposition onset temperatures instead of traditional capillary methods for accuracy .

Methodological Best Practices

Q. What quality controls ensure reproducibility in synthetic workflows?

Q. How to design structure-activity relationship (SAR) studies for derivatives?

- Systematic Substitution : Synthesize analogs with modifications at positions 2 (alkyl chain length) and 6 (carboxylic acid vs. amide).

- Statistical Modeling : Apply QSAR with descriptors like logP and polar surface area to correlate with bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.